molecular formula C22H20F3N3O3 B2864589 2-((2-morpholinoquinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 941954-52-5

2-((2-morpholinoquinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No. B2864589
M. Wt: 431.415
InChI Key: XLOVRESPZABFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-morpholinoquinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide, also known as Mocetinostat, is a potent inhibitor of histone deacetylase (HDAC). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression. Mocetinostat has been shown to have therapeutic potential in the treatment of various cancers and other diseases.

Scientific Research Applications

Antifungal and Antimicrobial Properties

Research has revealed that derivatives similar to 2-((2-morpholinoquinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide exhibit significant antifungal and antimicrobial activities. For instance, a study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as potent fungicidal agents against Candida species and showed promising antifungal activity against various fungi species, including molds and dermatophytes. This finding highlights the potential of such compounds in addressing fungal infections (D. Bardiot et al., 2015). Additionally, other studies have synthesized derivatives that demonstrated antimicrobial activity, suggesting these compounds could serve as a foundation for developing new antimicrobial agents (J.J. Majithiya & B. Bheshdadia, 2022).

Analgesic and Anti-inflammatory Applications

The synthesis of related compounds has been explored for their potential analgesic and anti-inflammatory effects. For instance, derivatives of quinazolinyl acetamides have been shown to possess analgesic and anti-inflammatory activities, suggesting that 2-((2-morpholinoquinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide and its analogs could offer new pathways for the treatment of pain and inflammation (V. Alagarsamy et al., 2015).

Structural and Chemical Properties

Studies focusing on the structural aspects of similar compounds have shed light on their potential applications in material science and chemical engineering. For example, research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides has provided insights into the chemical behavior and applications of these compounds in the development of materials with specific fluorescent properties (A. Karmakar et al., 2007).

properties

IUPAC Name

2-(2-morpholin-4-ylquinolin-8-yl)oxy-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3/c23-22(24,25)16-5-7-17(8-6-16)26-20(29)14-31-18-3-1-2-15-4-9-19(27-21(15)18)28-10-12-30-13-11-28/h1-9H,10-14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOVRESPZABFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-morpholinoquinolin-8-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide

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